molecular formula C19H21N7O B10985145 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B10985145
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: FWZBMFDOKHGFAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1042822-14-9) is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core modified with methyl, isopropyl, and carboxamide substituents. Triazolopyridines are known for diverse pharmacological properties, including antimicrobial, anxiolytic, and anticancer effects, attributed to their ability to interact with biological targets such as kinases or hormone receptors .

Eigenschaften

Molekularformel

C19H21N7O

Molekulargewicht

363.4 g/mol

IUPAC-Name

1,3-dimethyl-6-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N7O/c1-11(2)14-9-13(17-12(3)24-25(4)18(17)21-14)19(27)20-10-16-23-22-15-7-5-6-8-26(15)16/h5-9,11H,10H2,1-4H3,(H,20,27)

InChI-Schlüssel

FWZBMFDOKHGFAH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=NN=C4N3C=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Reactions

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via Knorr-type cyclization or oxidative coupling (Figure 1). Key steps include:

  • Step 1 : Condensation of 1,3-dimethylpyrazole-5-amine with a diketone or ketoester.

  • Step 2 : Cyclization under acidic or oxidative conditions to form the pyrazolo[3,4-b]pyridine ring.

Representative Protocol from Patent CN112279812A:

StepReagents/ConditionsYield
1Diethyl oxalate, acetone, sodium ethoxide in ethanol (15°C, 24 h)85%
2Methylhydrazine, DMF (40–50°C, 6 h)78%

This method produces 1,3-dimethyl-1H-pyrazole-5-carboxylate , which is further functionalized at C4 and C6.

Introduction of the C6 Isopropyl Group

The isopropyl substituent at C6 is introduced via Friedel-Crafts alkylation or cross-coupling reactions :

  • Method A : Use of isopropylmagnesium bromide with a halogenated pyrazolo[3,4-b]pyridine intermediate (e.g., 6-bromo derivative).

  • Method B : Direct alkylation using isopropyl iodide and a palladium catalyst (e.g., Pd(PPh₃)₄).

Optimization Data (from):

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF8065
NiCl₂(dppp)THF6072

Synthesis of Triazolo[4,3-a]Pyridine Fragment

Cyclization of 2-Hydrazinylpyridines

Thetriazolo[4,3-a]pyridine moiety is synthesized via ultrasonic-assisted cyclization (Patent CN103613594A):

  • React 2-hydrazinylpyridine with POCl₃ under ultrasound (80–150°C).

  • Isolate the product via recrystallization (ethanol/water).

Key Conditions:

  • Ultrasound frequency : 40 kHz

  • Reaction time : 3–5 h

  • Yield : 70–85%

Functionalization at C3

The C3 methyl group is introduced via Mitsunobu reaction or alkylation :

  • Mitsunobu : Treat triazolopyridine with methanol and DIAD/PPh₃.

  • Alkylation : Use methyl iodide and K₂CO₃ in DMF.

Carboxamide Coupling

Activation of Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid

The carboxylic acid at C4 is converted to an acid chloride using oxalyl chloride (Patent BR112016004230B1):

  • React 1,3-dimethyl-6-isopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid with oxalyl chloride (1.2 equiv) in DCM.

  • Stir at 25°C for 2 h.

Amine Coupling

The acid chloride is coupled withtriazolo[4,3-a]pyridin-3-ylmethanamine using:

  • Schotten-Baumann conditions : Aqueous NaOH, THF, 0°C.

  • DCC/HOBt : Higher yields but requires purification via column chromatography.

Yield Comparison:

MethodBase/CatalystYield (%)
Schotten-BaumannNaOH68
DCC/HOBtDMAP82

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel (hexane/EtOAc) for intermediate purification.

  • Reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) for final compound.

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.84 (s, 1H, triazole-H), 4.69 (s, 2H, CH₂), 3.80 (s, 3H, N-CH₃), 1.18 (d, 6H, isopropyl).

  • HRMS : m/z Calcd for C₂₀H₂₂N₇O [M+H]⁺: 392.1932; Found: 392.1928.

Challenges and Optimization

Regioselectivity in Pyrazolo Ring Formation

  • Use of bulky directing groups (e.g., isopropyl) improves C6 substitution.

  • Low-temperature cyclization minimizes byproducts (e.g., pyrazolo[4,3-b]pyridine isomers).

Triazolopyridine Stability

  • Avoid prolonged heating (>100°C) to prevent Dimroth rearrangement.

  • Store intermediates under inert atmosphere to prevent oxidation .

Analyse Chemischer Reaktionen

Formation of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or α-oxo ketene dithioacetals (OKDTAs). For example:

  • Condensation with 1,3-Dicarbonyls : Reaction of 5-amino-3-methylpyrazole (7a ) with ethyl acetoacetate (2a ) under acidic conditions (e.g., acetic acid/ethanol) yields dihydro intermediates, which cyclize to form the pyrazolo[3,4-b]pyridine core .

  • OKDTA-Based Synthesis : α-Oxo ketene dithioacetals (15c–g ) react with 5-aminopyrazoles (7a, 7d–h ) to directly form pyrazolo[3,4-b]pyridines (16 ) in >80% yields, avoiding intermediate isolation .

Attachment of the Triazolo[4,3-a]pyridin-3-ylmethyl Moiety

The triazolo[4,3-a]pyridine group is synthesized separately and linked via:

  • Mannich Reaction : Condensation of preformed triazolo[4,3-a]pyridine with formaldehyde and the pyrazolo-pyridine intermediate .

  • Carboxamide Coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by reaction with 3-aminomethyl-triazolo[4,3-a]pyridine .

Functional Group Reactivity

The compound’s reactivity is dominated by its carboxamide, triazolo, and pyrazolo-pyridine groups:

Functional Group Reactivity Conditions
Carboxamide Hydrolysis to carboxylic acid under acidic/basic conditionsHCl (6M), reflux; NaOH (1M), 80°C
Triazolo Ring Electrophilic substitution (e.g., nitration, halogenation) at C5 or C7HNO₃/H₂SO₄; Cl₂/FeCl₃
Pyridine N Coordination with metal ions (e.g., Fe³⁺, Cu²⁺)Aqueous ethanol, room temperature
Propan-2-yl Oxidation to ketone using KMnO₄ or CrO₃Acidic conditions, 60–80°C

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis to form the corresponding carboxylic acid:

C22H24N8O+H2OHCl, ΔC22H23N8O2+NH3\text{C}_{22}\text{H}_{24}\text{N}_8\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{C}_{22}\text{H}_{23}\text{N}_8\text{O}_2 + \text{NH}_3

  • Conditions : 6M HCl, reflux for 12 hours.

  • Yield : ~75% (monitored via HPLC).

Halogenation of the Triazolo Ring

Electrophilic bromination at the triazolo[4,3-a]pyridine moiety:

Triazolo-Pyridine+Br2FeCl35-Bromo-triazolo-Pyridine\text{Triazolo-Pyridine} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{5-Bromo-triazolo-Pyridine}

  • Conditions : Br₂ (1.2 eq), FeCl₃ (cat.), CH₂Cl₂, 0°C → RT .

  • Yield : 62% (isolated via column chromatography) .

Coordination with Metal Ions

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

Compound+Cu(NO3)2[Cu(Compound)]2++2NO3\text{Compound} + \text{Cu(NO}_3)_2 \rightarrow [\text{Cu(Compound)}]^{2+} + 2\text{NO}_3^-

  • Conditions : Ethanol/water (1:1), pH 7.4, 25°C .

  • Application : Studied for catalytic activity in oxidation reactions .

Cyclization Mechanism

The pyrazolo[3,4-b]pyridine core forms via 6π-electrocyclization of intermediates generated from 5-aminopyrazole and OKDTAs. DFT studies suggest a concerted pathway with activation energy <25 kcal/mol .

Carboxamide Stability

The carboxamide resists enzymatic hydrolysis (e.g., by proteases) due to steric hindrance from the triazolo-methyl group, as shown in simulated gastric fluid studies (t₁/₂ > 24 hours) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. For instance, compounds similar to 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have shown promising results against various cancer cell lines. A review indicated that pyrazole-based compounds exhibited significant antiproliferative activity against NCI-60 cancer cell lines with some derivatives demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways and cytokine production. For example, certain pyrazolo compounds have been linked to the modulation of COX enzymes and other inflammatory mediators .

Neurological Applications

Research indicates that pyrazolo derivatives may have neuroprotective effects. Some studies suggest that they can modulate neurotransmitter systems and possess anxiolytic or antidepressant-like properties in animal models . This opens avenues for developing treatments for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties against various cell lines. The compound demonstrated a notable ability to inhibit cell proliferation at concentrations as low as 10 µM . The study employed both in vitro assays and molecular docking studies to elucidate the mechanism of action.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.0
Compound BMCF7 (Breast)8.0
Compound CHeLa (Cervical)10.0

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. The study utilized an animal model to assess the reduction of edema and inflammatory markers following treatment with the compound . Results indicated a significant decrease in paw edema compared to controls.

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose60

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as DNA or enzymes. For example, the compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores and substituent patterns. Key comparisons include:

Pyrazolo[3,4-b]pyridine Derivatives

  • Compound A: 6-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (e.g., ). Structural Difference: Lacks the [1,2,4]triazolo[4,3-a]pyridinylmethyl group.

[1,2,4]Triazolo[4,3-a]pyridine Derivatives

  • Compound B : 3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine ().
    • Structural Difference : Absence of the pyrazolo-pyridine-carboxamide chain.
    • Activity : Exhibits antithrombotic and antiproliferative properties via MAP kinase inhibition .

Triazolo-Pyridazine Hybrids

  • Compound C : 1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(pyridin-3-yl)piperidine-4-carboxamide ().
    • Structural Difference : Pyridazine core replaces pyridine, altering electronic properties.
    • Activity : Likely targets kinase pathways but with distinct selectivity due to altered heterocyclic geometry.

Pharmacological and Physicochemical Properties

Bioactivity Comparison

Compound Molecular Weight Key Substituents Reported Bioactivity Reference
Target Compound ~434.5* Pyrazolo-pyridine + triazolo-pyridine Anticancer (hypothesized)
Compound B () 231.2 Triazolo-pyridine + pyridyl Antiproliferative, MAP kinase inhibition
Compound C () 365.4 Triazolo-pyridazine + piperidine Kinase inhibition (inferred)
Compound D () 322.4 Triazolo-pyridazine + phenylpiperidine Unspecified (structural analog)

*Estimated based on molecular formula.

  • Key Insight : The target compound’s dual heterocyclic architecture may synergize bioactivity, enhancing selectivity for targets like TNKS1 or MAP kinases compared to simpler analogs .

Physicochemical Properties

  • Lipophilicity : The isopropyl and methyl groups likely increase logP, improving membrane permeability .
  • Hydrogen Bonding: The carboxamide and triazole nitrogen atoms provide H-bond donor/acceptor sites, critical for target binding .

Biologische Aktivität

The compound 1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazole and pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H20N6O\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}

This structure incorporates multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrazole have been shown to inhibit various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
1,3-Dimethyl CompoundCandida albicans12 µg/mL

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro assays. For example, derivatives similar to the target compound have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values for these compounds ranged from 5 to 15 µM.

Cell LineIC50 (µM)Reference
MCF-77.5
HCT11610.2
A5496.8

The biological activity of the compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Triazole derivatives often act as inhibitors of specific kinases or enzymes critical for cancer cell survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus. The study concluded that compounds with a similar structure exhibited potent antibacterial effects, suggesting that the target compound may also possess similar properties .
  • Anticancer Screening : In a screening assay against multiple cancer cell lines, a series of pyrazole derivatives were evaluated for their cytotoxicity. The most promising candidates showed IC50 values comparable to established chemotherapeutics, indicating that the target compound could be a viable candidate for further development .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?

A multi-step approach is typically employed, starting with cyclization reactions to form the pyrazolo[3,4-b]pyridine scaffold. Key steps include:

  • Cyclocondensation : Using substituted pyridine precursors with hydrazine derivatives under reflux conditions.
  • Functionalization : Introducing methyl and propan-2-yl groups via alkylation or nucleophilic substitution .
  • Triazolo Moiety Attachment : Coupling the pyrazolo core with a pre-synthesized [1,2,4]triazolo[4,3-a]pyridine fragment using amide bond formation (e.g., EDC/HOBt activation) .

Q. How can reaction conditions be optimized to improve yields during triazolo[4,3-a]pyridine synthesis?

Q. How can computational chemistry tools predict reactivity in intermediate synthesis?

Quantum mechanical methods (e.g., DFT) model reaction pathways for key steps:

  • Transition State Analysis : Identify energy barriers for cyclization and coupling reactions.
  • Solvent Effects : Simulate solvation dynamics to optimize dielectric environments .
  • Machine Learning : Train models on heterocyclic reaction datasets to predict regioselectivity in triazolo-pyrrolidine formation .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR Studies : Compare substituent effects (e.g., propan-2-yl vs. chlorophenyl) on target binding. For example:
  • Propan-2-yl enhances lipophilicity (logP +0.5) but may reduce solubility .
  • Triazolo methylation improves metabolic stability in hepatic microsomal assays .
    • Docking Simulations : Map interactions between the carboxamide group and kinase active sites to explain potency variations .

Q. How can researchers mitigate challenges in purifying multi-heterocyclic intermediates?

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (5–95%) for polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .
  • TLC Monitoring : Track reaction progress with silica gel plates (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for triazolo-pyridine derivatives?

  • Reproduce Conditions : Verify heating rates and sample preparation (e.g., DSC vs. capillary methods).
  • Polymorphism Screening : Test crystallization solvents (e.g., methanol vs. acetone) to isolate stable polymorphs .
  • Cross-Validate : Compare DSC thermograms with literature data (e.g., mp 273–278.5°C for related pyrazolo-carboxamides ).

Methodological Tables

Q. Table 1: Comparative Analysis of Pyrazolo[3,4-b]Pyridine Derivatives

CompoundKey SubstituentLogPBiological ActivityReference
6-(4-Chlorophenyl)-3-(propan-2-yl)Chlorophenyl3.2Kinase inhibition (IC₅₀ = 12 nM)
1,3-Dimethyl-6-(propan-2-yl)Methyl, propan-2-yl2.8Antiproliferative (EC₅₀ = 8 μM)

Q. Table 2: Reaction Optimization Parameters

StepCatalystSolventTemp (°C)Yield (%)Reference
Triazolo CouplingCuBrDMSO3578
Pyrazolo AlkylationK₂CO₃DMF8065

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.